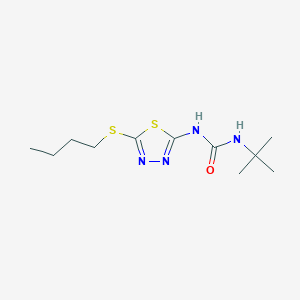

1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative, which is synthesized by the reaction between 1-tert-butyl-3-isocyanatomethylbenzene and 5-butylsulfanyl-1,3,4-thiadiazol-2-amine.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, tert-butylsulfinyl chloride can react with primary and secondary amines to form tert-butylsulfinamides, which upon oxidation forms base stable tert-butylsulfonamide .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, leading to changes in cellular functions .

Result of Action

Related compounds have been reported to exhibit various biological activities, including antitumor activities .

Action Environment

The action, efficacy, and stability of 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea can be influenced by various environmental factors. For instance, the introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall .

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea for lab experiments is its potential as a lead compound for the development of new drugs. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for the development of new drugs to treat these diseases. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are many future directions for research on 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea. One area of research is the development of new drugs based on this compound, which could have potential applications in the treatment of cancer, inflammation, and microbial infections. Another area of research is the elucidation of the mechanism of action of this compound, which could provide insights into the development of new drugs and therapies. Finally, further research is needed to optimize the synthesis process for this compound, in order to increase the yield and reduce the cost of production.

Synthesis Methods

The synthesis of 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea involves the reaction between 1-tert-butyl-3-isocyanatomethylbenzene and 5-butylsulfanyl-1,3,4-thiadiazol-2-amine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs to treat these diseases.

properties

IUPAC Name |

1-tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4OS2/c1-5-6-7-17-10-15-14-9(18-10)12-8(16)13-11(2,3)4/h5-7H2,1-4H3,(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFONMYKMPWGWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(S1)NC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B2474006.png)

![Benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2474007.png)

![4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474010.png)

![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)

![Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B2474020.png)

![6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2474023.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)